Cas no 557757-32-1 (4-bromo-2,5-dimethoxyphenol)

4-bromo-2,5-dimethoxyphenol 化学的及び物理的性質
名前と識別子
-
- 4-bromo-2,5-dimethoxyphenol
- 4-BROMO-2,5-DIMETHOXY-PHENOL
- NP018
- Phenol,4-bromo-2,5-dimethoxy
- 557757-32-1
- DTXSID30461286
- MFCD06409235
- AB23806
- UNII-I1QGL66WI0
- E89985
- I1QGL66WI0
- SCHEMBL19361333
- Phenol, 4-bromo-2,5-dimethoxy-
- CS-0130608
- 4-Bromo-2,5-dimethoxyphemol
- DTXCID60412105
-
- MDL: MFCD06409235
- インチ: InChI=1S/C8H9BrO3/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4,10H,1-2H3
- InChIKey: TWVRLQJDDKMDIU-UHFFFAOYSA-N
- SMILES: COC1=C(C=C(C(=C1)O)OC)Br
計算された属性
- 精确分子量: 231.97400
- 同位素质量: 231.97351g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 142
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.7Ų
- XLogP3: 2.2
じっけんとくせい
- PSA: 38.69000
- LogP: 2.17190
4-bromo-2,5-dimethoxyphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR307800-100mg |
4-Bromo-2,5-dimethoxy-phenol |
557757-32-1 | 100mg |
£99.00 | 2025-02-19 | ||
A2B Chem LLC | AG19340-500mg |
4-Bromo-2,5-dimethoxy-phenol |
557757-32-1 | 97% | 500mg |
$240.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201248-250mg |
4-Bromo-2,5-dimethoxyphenol |
557757-32-1 | 97% | 250mg |
¥1339.00 | 2024-05-08 | |
Aaron | AR00DAQG-250mg |
4-Bromo-2,5-dimethoxy-phenol |
557757-32-1 | 97% | 250mg |
$133.00 | 2025-02-12 | |
abcr | AB212741-10g |
4-Bromo-2,5-dimethoxyphenol; . |
557757-32-1 | 10g |
€2407.50 | 2024-06-10 | ||
Apollo Scientific | OR307800-250mg |
4-Bromo-2,5-dimethoxy-phenol |
557757-32-1 | 250mg |
£167.00 | 2025-02-19 | ||
abcr | AB212741-1g |
4-Bromo-2,5-dimethoxyphenol; . |
557757-32-1 | 1g |
€461.20 | 2025-02-21 | ||
abcr | AB212741-1 g |
4-Bromo-2,5-dimethoxyphenol |
557757-32-1 | 1g |
€498.40 | 2023-05-06 | ||
abcr | AB212741-500mg |
4-Bromo-2,5-dimethoxyphenol |
557757-32-1 | 500mg |
€369.60 | 2023-09-14 | ||
A2B Chem LLC | AG19340-250mg |
4-Bromo-2,5-dimethoxy-phenol |
557757-32-1 | 97% | 250mg |
$179.00 | 2024-04-19 |
4-bromo-2,5-dimethoxyphenol 関連文献
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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9. Caper tea
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
4-bromo-2,5-dimethoxyphenolに関する追加情報
4-Bromo-2,5-Dimethoxyphenol (CAS No. 557757-32-1): A Comprehensive Overview
4-Bromo-2,5-Dimethoxyphenol (CAS No. 557757-32-1) is a structurally unique aromatic compound with significant potential in various scientific and industrial applications. This compound belongs to the phenol family, characterized by its hydroxyl group (-OH) attached to a benzene ring. The presence of bromine and methoxy groups at specific positions on the ring imparts unique chemical properties, making it a subject of interest in organic synthesis, pharmacology, and materials science.
The molecular structure of 4-bromo-2,5-dimethoxyphenol consists of a benzene ring with substituents at positions 2, 4, and 5. The hydroxyl group is located at position 1 (para position relative to the bromine), while the methoxy groups (-OCH₃) are positioned at 2 and 5. The bromine atom at position 4 introduces electron-withdrawing effects, which influence the compound's reactivity and stability. This structural arrangement makes 4-bromo-2,5-dimethoxyphenol a valuable precursor in the synthesis of more complex molecules.
Recent advancements in synthetic chemistry have highlighted the importance of 4-bromo-2,5-dimethoxyphenol as a key intermediate in the preparation of bioactive compounds. For instance, researchers have utilized this compound as a starting material for the synthesis of potential anticancer agents. The methoxy groups at positions 2 and 5 enhance the compound's solubility in organic solvents, facilitating its use in various reaction conditions.
In pharmacological studies, 4-bromo-2,5-dimethoxyphenol has shown promising activity in modulating cellular signaling pathways. A study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit selective inhibition of certain kinases involved in cancer progression. The bromine substituent plays a crucial role in enhancing the compound's bioavailability and pharmacokinetic properties.
The synthesis of 4-bromo-2,5-dimethoxyphenol typically involves multi-step reactions starting from phenol derivatives. One common approach includes the bromination of resorcinol derivatives followed by methylation under specific conditions. Recent optimizations in these reaction sequences have improved yields and reduced production costs.
From an environmental perspective, understanding the fate and transport of 4-bromo-2,5-dimethoxyphenol is critical for assessing its potential impact on ecosystems. Studies conducted by environmental chemists have shown that this compound undergoes rapid degradation under UV light or enzymatic action due to its reactive aromatic substituents.
In conclusion, 4-bromo-2,5-dimethoxyphenol (CAS No. 557757-32-1) is a versatile compound with diverse applications across multiple disciplines. Its unique structure and reactivity make it an essential building block in organic synthesis and a promising candidate for drug development. As research continues to uncover new insights into its properties and applications, this compound is expected to play an increasingly important role in both academic and industrial settings.
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